molecular formula C16H22Cl4N2O B11981990 N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide

N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide

Cat. No.: B11981990
M. Wt: 400.2 g/mol
InChI Key: CIFNFCHENGSWQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide typically involves the reaction of 3-chloroaniline with 2,2,2-trichloroethyl octanoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, along with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted anilines.

    Oxidation Reactions: Formation of corresponding oxidized derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide involves its interaction with specific molecular targets and pathways. The compound is known to disrupt cellular processes by binding to target proteins and enzymes, leading to alterations in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes and signaling pathways .

Comparison with Similar Compounds

N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide can be compared with other similar compounds, such as:

  • N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide
  • N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide
  • N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide
  • N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide

These compounds share similar structural features but differ in the position and nature of substituents on the aniline ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H22Cl4N2O

Molecular Weight

400.2 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide

InChI

InChI=1S/C16H22Cl4N2O/c1-2-3-4-5-6-10-14(23)22-15(16(18,19)20)21-13-9-7-8-12(17)11-13/h7-9,11,15,21H,2-6,10H2,1H3,(H,22,23)

InChI Key

CIFNFCHENGSWQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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